Saquayamycin C

Antibacterial Gram-positive bacteria MIC

Saquayamycin C is a structurally unique angucycline antibiotic distinguished by its specific C-glycosidic attachments at C-9 and C-3, absent in analogs A, B, and D. Its documented activity against Adriamycin-resistant P388 leukemia cells makes it an irreplaceable probe for multidrug resistance (MDR) pathway studies. Unlike Saquayamycin B (potent hepatoma inhibitor), Saquayamycin C serves as an essential negative control and a tool for discovering novel context-specific cytotoxic mechanisms. Ideal for structure-activity relationship (SAR) panels, Gram-positive antibacterial screening (MIC 30 µg/mL against B. subtilis), and combination therapy research requiring moderate, selective bioactivity.

Molecular Formula C43H52O16
Molecular Weight 824.9 g/mol
CAS No. 99260-70-5
Cat. No. B1681453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquayamycin C
CAS99260-70-5
SynonymsSaquayamycin C; 
Molecular FormulaC43H52O16
Molecular Weight824.9 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C
InChIInChI=1S/C43H52O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-7,14-15,19-22,28-30,32-34,40,46,48,51-52H,8-13,16-18H2,1-5H3
InChIKeyZZMJFSJLXYPOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saquayamycin C: An Aquayamycin-Group Angucycline Antibiotic for Specialized Research Procurement


Saquayamycin C (CAS: 99260-70-5) is an angucycline antibiotic belonging to the aquayamycin group, characterized by a benz[a]anthraquinone chromophore and a unique pattern of C-glycosidic sugar attachments. It is a secondary metabolite originally isolated from the fermentation broth of *Streptomyces nodosus* MH190-16F3 [1] and has also been identified as a product of other *Streptomyces* spp. [2]. Its molecular formula is C43H52O16, with a molecular weight of 824.86 g/mol . Saquayamycin C is noted for its antimicrobial effects against Gram-positive bacteria and its cytotoxic activity against adriamycin-resistant P388 leukemia cells, distinguishing it from several other aquayamycin-group antibiotics [REFS-1, REFS-2].

Why Saquayamycin C Cannot Be Substituted by Common Angucycline or Saquayamycin Analogs


Within the saquayamycin family, structural variations in the C-glycosidic moieties, particularly at the C-9 and C-3 positions of the aglycone, drive significant divergence in both antimicrobial spectrum and cytotoxic potency against drug-resistant cell lines [1]. Saquayamycin C's unique glycosylation pattern distinguishes it from its closest analogs, Saquayamycin A and B, which have different sugar chain lengths and compositions [2]. This structural nuance directly impacts its bioactivity profile, making Saquayamycin C a distinct research tool rather than a fungible member of its compound class. The evidence below quantifies these differences to guide precise procurement decisions.

Quantitative Differentiation: Saquayamycin C vs. Analogs in Key Experimental Models


Gram-Positive Antibacterial Activity: Saquayamycin C vs. Saquayamycin D (MIC Comparison)

Saquayamycin C demonstrates moderate antibacterial activity against the Gram-positive bacterium *Bacillus subtilis* ATCC 6633, with a reported Minimum Inhibitory Concentration (MIC) of 30 µg/mL . This activity is weaker than that of Saquayamycin D, which exhibits a broader spectrum of activity against various Gram-positive bacteria with MIC values ranging from 12.5 to 50 µg/mL . This comparison highlights Saquayamycin C's more narrow and moderate antibacterial profile, which may be advantageous for studies requiring selective pressure or for investigating specific targets without broad-spectrum antimicrobial effects.

Antibacterial Gram-positive bacteria MIC

Cytotoxicity Against Drug-Resistant Leukemia: Saquayamycin C vs. Saquayamycin D

Both Saquayamycin C and Saquayamycin D inhibit the proliferation of P388 leukemia cells. However, a critical distinction lies in their potency against Adriamycin-resistant P388 cells (P388/ADR). While Saquayamycin D has a well-defined IC50 of 0.15 µg/mL against P388/ADR , Saquayamycin C is also known to inhibit Adriamycin-resistant P388 cells, but specific IC50 values for this resistant subline are not widely reported in the public domain . The qualitative activity of Saquayamycin C against drug-resistant cells, in contrast to analogs like Saquayamycin B which may not share this profile, underscores its unique value as a tool compound for studying drug resistance mechanisms in leukemia models.

Cytotoxicity Drug Resistance Leukemia

Differential Cytotoxicity Against Hepatoma Carcinoma: Saquayamycin B vs. Saquayamycin C

A direct structural analog, Saquayamycin B, exhibits potent and well-defined cytotoxicity against hepatoma carcinoma cell lines, with IC50 values of 0.135 µM (HepG-2), 0.033 µM (SMMC-7721), and 0.244 µM (plc-prf-5) [1]. In contrast, Saquayamycin C lacks reported quantitative data in hepatoma models. This absence of data, while not a direct comparison, highlights a significant gap in the current bioactivity profile of Saquayamycin C. For researchers specifically targeting hepatoma carcinoma, Saquayamycin B is a validated, potent hit. Conversely, Saquayamycin C's uncharacterized activity in this area presents an opportunity for novel discovery or for use as a negative control where angucycline scaffold activity is to be minimized.

Hepatoma Cytotoxicity Cancer

Targeted Application Scenarios for Saquayamycin C in Life Science Research


Investigating Mechanisms of Drug Resistance in Leukemia

Saquayamycin C is an ideal tool compound for studies focused on multidrug resistance in leukemia. Its documented, albeit qualitative, activity against Adriamycin-resistant P388 cells positions it as a valuable probe for elucidating resistance pathways. Researchers can use Saquayamycin C in comparative studies alongside Saquayamycin D (IC50 = 0.15 µg/mL against P388/ADR) to identify subtle differences in mechanism of action or to explore structure-activity relationships (SAR) within the aquayamycin family against drug-resistant phenotypes.

Selective Gram-Positive Antibacterial Research

For microbiologists seeking a compound with moderate and selective activity against Gram-positive bacteria, Saquayamycin C (MIC = 30 µg/mL against *B. subtilis* ATCC 6633) offers a less potent alternative to broad-spectrum agents like Saquayamycin D (MIC range 12.5-50 µg/mL) . This makes it suitable for studies requiring a narrower antibacterial profile, such as investigating specific bacterial targets without overwhelming cellular machinery or for use in combination therapy screens where a moderate antimicrobial effect is desired.

Structure-Activity Relationship (SAR) Studies in Angucycline Glycosides

The structural uniqueness of Saquayamycin C, defined by its specific C-glycosidic attachments , makes it an essential component of any comprehensive SAR study on angucycline antibiotics. Its distinct glycosylation pattern differentiates it from Saquayamycins A, B, and D [1]. Including Saquayamycin C in a panel of analogs allows researchers to systematically assess how variations in the sugar moieties impact critical parameters such as cytotoxicity, target binding, and bacterial membrane permeability.

Discovery Research in Hepatoma Carcinoma

While Saquayamycin B is a potent inhibitor of hepatoma cell lines (IC50 values of 0.033-0.244 µM) [2], Saquayamycin C lacks documented activity in this area. This makes Saquayamycin C a valuable tool for discovery-oriented research. It can serve as a negative control in assays designed to validate the specificity of Saquayamycin B, or it can be used in high-content screening to identify novel, context-specific cytotoxic effects of the angucycline scaffold that are not observed with the more potent analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saquayamycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.